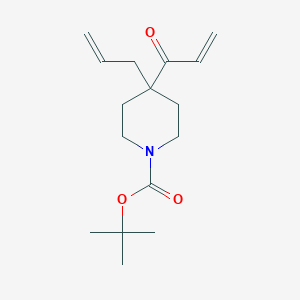
tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate: is an organic compound with the molecular formula C16H25NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acryloyl and allyl reagents. One common method includes the following steps:
Starting Materials: Piperidine, acryloyl chloride, and allyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The piperidine derivative is first reacted with acryloyl chloride to form the acryloyl-piperidine intermediate. This intermediate is then reacted with allyl bromide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acryloyl and allyl groups to their respective alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl or allyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and materials with specific properties.
作用机制
The mechanism of action of tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The acryloyl and allyl groups can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis. The molecular pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl 4-acryloylpiperazine-1-carboxylate: Another piperidine derivative with similar reactivity.
Uniqueness
tert-Butyl 4-acryloyl-4-allylpiperidine-1-carboxylate is unique due to its combination of acryloyl and allyl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and biologically active molecules.
生物活性
Tert-butyl 4-acryloyl-4-allylpiperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly as a modulator of the SHP2 protein, which plays a crucial role in various signaling pathways related to cancer and immune responses. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
The primary mechanism by which this compound exerts its effects is through the inhibition of SHP2 (Src homology region 2 domain-containing phosphatase-2). SHP2 is involved in multiple cellular processes, including cell proliferation, differentiation, and survival. It acts downstream of receptor tyrosine kinases (RTKs) and is implicated in various cancers and immune system regulation .
Key Features of SHP2
- Structure : Composed of two N-terminal Src homology 2 (SH2) domains and a catalytic domain.
- Function : Regulates signaling pathways such as RTK/Ras/MAPK and JAK/STAT.
- Clinical Relevance : Mutations in SHP2 are associated with several diseases, including Noonan syndrome and various cancers .
Inhibition of SHP2
Research indicates that this compound effectively inhibits SHP2 activity. This inhibition can potentially reverse immunosuppression in tumor microenvironments by enhancing T-cell activation . The compound's ability to modulate SHP2 activity positions it as a promising candidate for cancer therapies.
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies :
- In Vivo Models :
Table: Summary of Biological Activities
属性
分子式 |
C16H25NO3 |
|---|---|
分子量 |
279.37 g/mol |
IUPAC 名称 |
tert-butyl 4-prop-2-enoyl-4-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H25NO3/c1-6-8-16(13(18)7-2)9-11-17(12-10-16)14(19)20-15(3,4)5/h6-7H,1-2,8-12H2,3-5H3 |
InChI 键 |
LPQFKJWJZFGTOW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















